molecular formula C13H14O5 B7817309 (3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE

(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE

Cat. No.: B7817309
M. Wt: 250.25 g/mol
InChI Key: HAJKZCUIPDKNQA-SNAWJCMRSA-N
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Description

(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE is an organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxy-1,3-benzodioxole and a suitable butenone derivative.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: Substitution reactions can replace specific functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, or agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE: Known for its unique structural features and biological activities.

    Other Benzodioxole Derivatives: Compounds such as safrole, piperonyl butoxide, and myristicin share similar structural motifs and exhibit diverse biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of the butenone moiety, which may confer unique chemical and biological properties compared to other benzodioxole derivatives.

Properties

IUPAC Name

(E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8(14)4-5-9-6-10(15-2)12-13(11(9)16-3)18-7-17-12/h4-6H,7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKZCUIPDKNQA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C2C(=C1OC)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C2C(=C1OC)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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